molecular formula C5H8IN B1365612 5-Iodopentanenitrile CAS No. 6727-75-9

5-Iodopentanenitrile

Cat. No.: B1365612
CAS No.: 6727-75-9
M. Wt: 209.03 g/mol
InChI Key: BUTKEUQCGYDXBR-UHFFFAOYSA-N
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Description

5-Iodopentanenitrile is an organic compound with the molecular formula C5H8IN. It is characterized by the presence of both an iodine atom and a nitrile group (-CN) on its alkyl chain. This compound is a versatile building block in organic synthesis, particularly in domino alkylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Iodopentanenitrile can be synthesized through various methods. One common approach involves the reaction of 5-bromopentanenitrile with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Iodopentanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxypentanenitrile.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Cyclization Reactions: In the presence of a ketone and a strong base like potassium tert-butoxide (t-BuOK), this compound can undergo electrophilic-nucleophilic cyclization to form cyclic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, low temperatures.

    Cyclization: Potassium tert-butoxide (t-BuOK), ketone, room temperature.

Major Products:

    5-Hydroxypentanenitrile: Formed from substitution reactions.

    5-Aminopentanenitrile: Formed from reduction reactions.

    Cyclic Compounds: Formed from cyclization reactions.

Scientific Research Applications

5-Iodopentanenitrile has several applications in scientific research, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: It is used in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 5-iodopentanenitrile involves its reactivity due to the presence of both the iodine atom and the nitrile group. The iodine atom can participate in electrophilic substitution reactions, while the nitrile group can undergo nucleophilic addition and reduction reactions. These properties make it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

    5-Bromopentanenitrile: Similar structure but with a bromine atom instead of iodine.

    5-Chloropentanenitrile: Similar structure but with a chlorine atom instead of iodine.

    5-Fluoropentanenitrile: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 5-Iodopentanenitrile is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property enhances its reactivity in nucleophilic substitution and cyclization reactions, making it a more versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-iodopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN/c6-4-2-1-3-5-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTKEUQCGYDXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456189
Record name Pentanenitrile, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6727-75-9
Record name Pentanenitrile, 5-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6727-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanenitrile, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Iodopentanenitrile participate in the formation of cyclic nitriles?

A1: Unlike other omega-haloalkylnitriles that undergo deprotonation in the presence of t-BuOK, this compound follows a different reaction pathway when reacted with ketones. [] Instead of deprotonation, the reaction proceeds through an electrophilic-nucleophilic cyclization. Here's how it works:

  1. Ring closure: Finally, an intramolecular cyclization occurs where the iodine acts as a leaving group, leading to the formation of the corresponding carbonitrile with a six-membered ring. []

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